molecular formula C12H10Br2O2 B008452 2,7-Dibromo-3,6-dimethoxynaphthalene CAS No. 105404-89-5

2,7-Dibromo-3,6-dimethoxynaphthalene

Cat. No. B008452
M. Wt: 346.01 g/mol
InChI Key: IXKYNFRCDWZQOX-UHFFFAOYSA-N
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Description

2,7-Dibromo-3,6-dimethoxynaphthalene is a chemically significant compound, notable for its role in various synthetic and analytical applications. Its properties and reactions offer insights into the broader field of organic chemistry, particularly in the synthesis and characterization of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds, such as 2,6-Dimethoxynaphthalene, involves methylation using dimethyl sulfate and sodium hydroxide, yielding high purity products with over 85% yield (W. Dong-sheng, 2004). Although specific synthesis methods for 2,7-Dibromo-3,6-dimethoxynaphthalene aren't directly mentioned, the bromination of 2,7-dihydroxynaphthalene leads to dibromo derivatives and, upon methylation, can yield related dimethoxynaphthalenes (R. Cooke, Bl Johnson, & W. Owen, 1960).

Molecular Structure Analysis

Investigations into similar compounds, such as 3,5-dibromo-2,6-dimethoxy pyridine, through spectroscopic methods like FT-IR and FT-Raman, alongside theoretical calculations, provide detailed insights into molecular vibrations, optimized geometry, and other structural aspects (R. J. Xavier & E. Gobinath, 2012). Such analyses are crucial for understanding the structural characteristics of 2,7-Dibromo-3,6-dimethoxynaphthalene.

Chemical Reactions and Properties

The chemical behavior of dibrominated and dimethoxynaphthalenes under various conditions highlights the reactivity of such compounds. For example, bromination reactions and subsequent transformations into derivatives through methylation and carbonation offer insights into the chemical properties and potential applications of 2,7-Dibromo-3,6-dimethoxynaphthalene (R. Cooke, Bl Johnson, & W. Owen, 1960).

Scientific Research Applications

  • Matrix-Assisted Laser Desorption/Ionization : A study by Aiello et al. (2004) demonstrated the use of 2,7-dimethoxynaphthalene (DMN) in investigating the structure of polymetallic porphyrins through matrix-assisted laser desorption/ionization, which provided molecular radical cations and diagnostic fragments (Aiello et al., 2004).

  • Synthesis of Derivatives : Dong-sheng (2004) successfully synthesized 2,6-Dimethoxynaphthalene with high purity and yield, suggesting its potential for various applications (W. Dong-sheng, 2004).

  • Bromonaphthaquinone Formation : Wilson (1960) revealed a new bromonaphthaquinone and a transbromination of 1,6-dibromonaphthalene-2,7-diol, leading to a different azo-dye structure than previously expected (Wilson, 1960).

  • Bromination Isomers : Cooke et al. (1960) found that bromination of 2,7-dihydroxynaphthalene leads to 1,6- and 1,3-isomers, which can be further reduced to various brominated compounds (Cooke, Johnson, & Owen, 1960).

  • Synthesis of 2,7-dibromo-9-heterofluorenes : Chen et al. (2006) presented a method for synthesizing 2,7-dibromo-9-heterofluorenes, enabling new classes of inorganic and organometallic conjugated polymeric materials (Chen, Fan, Zheng, & Huang, 2006).

  • Charge Transfer Complexes : Press et al. (2012) explored the formation of charge transfer complexes with electron-rich naphthalene peri-dichalcogenides, leading to absorption features ranging from 300 to 1600 nm and low energy gaps (Press, Back, & Sutherland, 2012).

  • Bromination and Debromination in Naphthalenes : Giles et al. (1994) studied selective bromination and debromination in 2-acetoxymethyl-4,5,7-trialkoxynaphthalene, leading to the formation of various isomers and derivatives (Giles et al., 1994).

  • Substituted Naphthaquinones : Wilson (1958) demonstrated the preparation of new substituted naphthaquinones by oxidizing 2:7-dimethoxynaphthalene derivatives with chromic acid (Wilson, 1958).

  • Synthesis Optimization : Wu-biao (2010) focused on optimizing the synthesis of 6,7-dibromo-2,3-dicyanonaphthalene from o-xylene to increase yield and decrease cost (Duan Wu-biao, 2010).

Safety And Hazards

2,7-Dibromo-3,6-dimethoxynaphthalene is identified as an irritant . For more detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Relevant Papers The search results do not provide specific papers related to 2,7-Dibromo-3,6-dimethoxynaphthalene. For more detailed information, it is recommended to conduct a thorough literature search .

properties

IUPAC Name

2,7-dibromo-3,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKYNFRCDWZQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348712
Record name 2,7-dibromo-3,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromo-3,6-dimethoxynaphthalene

CAS RN

105404-89-5
Record name 2,7-dibromo-3,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Bell, JA Gibson, RD Wilson - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… 2 : 7-Dibromo-3 : 6-dimethoxynaphthalene was obtained (a) by methylation of dibromo-2 : 7dihydroxynaphthalene (above) and (b) by bromination of 2 : 7-dimethoxynaphthalene. It …
Number of citations: 13 pubs.rsc.org
B Laundon, GA Morrison - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
A synthesis of haemocorin aglycone (33; R1= R2= H) from 2,7-dibromo-3,6-dimethoxynaphthalene (24) is described. 2,3-Dihydro-4,9-dimethoxyphenalen-1-one (5) has also been …
Number of citations: 8 pubs.rsc.org
D Vogel, L Ornago, C Wegeberg… - Organic …, 2022 - thieme-connect.com
A modular access to 2,5-diaryl 6-hydroxyphenalenone derivatives is developed and demonstrated by a small series of 5 molecules. Within this series, the structures 1 and 2 expose …
Number of citations: 5 www.thieme-connect.com
E Dahlstedt - 2003 - diva-portal.org
This thesis deals with the synthesis of electroactive organic compounds. The synthesis of ethylenedioxy-benzodioxins tri-dioxin and tetra-dioxin are described. These molecules were …
Number of citations: 1 www.diva-portal.org
J Hellberg, E Dahlstedt, ME Pelcman - Tetrahedron, 2004 - Elsevier
The synthesis of a series of new alkoxylated linearly annulated dioxins is described together with their cyclic voltammetric behavior and some preliminary result on their ability to form …
Number of citations: 24 www.sciencedirect.com
M Schwertel, S Hillmann, H Meier - Helvetica Chimica Acta, 2013 - Wiley Online Library
C 2 ‐Symmetric hexahelicenes 3a–3g, which bear four or six alkoxy chains, were prepared in eight‐to‐nine reaction steps in high overall yields. The final step consisted of a twofold …
Number of citations: 4 onlinelibrary.wiley.com

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